ethyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylate is a heterocyclic compound with a pyrazole ring structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the methylsulfanyl group and the ester functionality in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with thiosemicarbazide to form the corresponding pyrazole derivative. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, followed by esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the methylsulfanyl group can enhance its binding affinity to certain biological targets, while the ester group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
3-(Methylsulfanyl)-1H-pyrazole-5-carboxylic acid: Similar structure but lacks the ethyl ester group.
Ethyl 3-(methylsulfanyl)-1H-pyrazole-4-carboxylate: Similar structure but with a different substitution pattern on the pyrazole ring.
Ethyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxamide: Similar structure but with an amide group instead of an ester.
Uniqueness
Ethyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylate is unique due to the combination of the methylsulfanyl group and the ester functionality, which provides a balance of reactivity and stability
Properties
CAS No. |
2103794-14-3 |
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Molecular Formula |
C7H10N2O2S |
Molecular Weight |
186.2 |
Purity |
95 |
Origin of Product |
United States |
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